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Abstract
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell

lung cancer (NSCLC) with specific EGFR mutations. This guide provides a comprehensive

technical overview of the chemical properties and intricate structure of osimertinib, designed for

researchers, medicinal chemists, and drug development professionals. We will delve into its

molecular architecture, including key structural motifs and stereochemistry, and explore its

physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic

profiles. Furthermore, this document will detail the established synthetic routes and provide

robust analytical methodologies for its characterization and quality control, underpinned by

mechanistic insights and validated protocols.
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Introduction: The Clinical Significance of
Osimertinib
Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-

generation EGFR-TKIs in the treatment of NSCLC. Patients with activating EGFR mutations

often develop a secondary T790M "gatekeeper" mutation, which renders first and second-

generation inhibitors ineffective. Osimertinib was rationally designed to selectively target both

the sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance
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mutation, while sparing wild-type EGFR, thereby reducing off-target toxicities. Its clinical

success, marked by significant improvements in progression-free and overall survival,

underscores the importance of understanding its underlying chemical and structural features

that govern its potent and selective activity.

Molecular Structure and Stereochemistry
The molecular structure of osimertinib is a sophisticated assembly of heterocyclic and

functional groups, each playing a crucial role in its biological activity. Its IUPAC name is N-(2-

((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-

yl)amino)phenyl)acrylamide.

The Pyrimidine Core and Aniline Moiety
At the heart of osimertinib lies a 2,4-disubstituted pyrimidine ring, a common scaffold in kinase

inhibitors that serves as a hinge-binding motif. This pyrimidine core is attached to a substituted

aniline ring at the C2 position. The aniline ring is heavily decorated with a methoxy group and a

dimethylaminoethyl(methyl)amino side chain. This side chain is critical for enhancing the

solubility and pharmacokinetic properties of the molecule.

The Indole Group and Acrylamide Warhead
Attached to the C4 position of the pyrimidine core is a 1-methyl-1H-indole group. This bulky

indole moiety occupies a specific pocket in the ATP-binding site of the EGFR protein,

contributing to the high affinity and selectivity of the drug.

The most distinctive feature of osimertinib is the acrylamide group attached to the aniline ring.

This functional group acts as a Michael acceptor, forming a covalent, irreversible bond with a

cysteine residue (Cys797) in the active site of the EGFR kinase. This covalent interaction is the

basis for its irreversible inhibition and sustained activity.

Stereochemistry and Conformational Analysis
Osimertinib is an achiral molecule, meaning it does not have any stereocenters. However, its

conformational flexibility, particularly around the rotatable bonds connecting the various ring

systems, is important for its ability to adopt the optimal conformation for binding to the EGFR
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active site. Computational modeling and X-ray co-crystal structures have been instrumental in

elucidating the bound conformation of osimertinib.

Physicochemical and Pharmacokinetic Properties
The clinical efficacy of a drug is intimately linked to its physicochemical properties, which

dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility and Lipophilicity
Property Value Significance

Aqueous Solubility Poorly soluble

Affects dissolution rate and

oral bioavailability. Often

formulated as a mesylate salt

to improve solubility.

LogP ~4.3

Indicates high lipophilicity,

which aids in cell membrane

permeability but can also lead

to off-target effects and

metabolic liabilities if not

balanced.

Acid-Base Properties (pKa)
Osimertinib has multiple ionizable centers, primarily the dimethylamino group on the side chain

and the pyrimidine ring nitrogens. The pKa of the tertiary amine is crucial for its solubility in the

acidic environment of the stomach and its interaction with biological membranes.

Chemical Stability and Degradation Pathways
The acrylamide group, while essential for its mechanism of action, also represents a potential

site of chemical instability. It can be susceptible to nucleophilic attack by other biological

nucleophiles besides the target cysteine residue. Forced degradation studies are critical to

identify potential degradants that could impact the safety and efficacy of the drug product.

Synthesis of Osimertinib
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The synthesis of osimertinib is a multi-step process that requires careful control of reaction

conditions to achieve high purity and yield.

Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at the key ether and

amine linkages, leading back to simpler, commercially available starting materials.

Osimertinib
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Caption: Retrosynthetic analysis of Osimertinib.

Step-by-Step Synthetic Protocol
A generalized synthetic scheme is presented below. Note that specific reagents and conditions

may vary based on patented routes.

Synthesis of the Pyrimidine-Indole Core:

React 2,4-dichloropyrimidine with 1-methyl-1H-indole-3-boronic acid under Suzuki

coupling conditions (e.g., Pd catalyst, base) to form 2-chloro-4-(1-methyl-1H-indol-3-

yl)pyrimidine.

Synthesis of the Substituted Aniline:
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Synthesize the N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine

intermediate through a series of steps typically involving nitration, reduction, and

alkylation.

Coupling and Acrylamide Formation:

Couple the pyrimidine-indole core with the substituted aniline via a Buchwald-Hartwig

amination.

Finally, react the resulting amine with acryloyl chloride to install the acrylamide warhead.
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Core Synthesis
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Caption: Simplified synthetic workflow for Osimertinib.
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Analytical Characterization
Robust analytical methods are essential to ensure the identity, purity, and quality of osimertinib.

Spectroscopic Analysis (NMR, IR, MS)
¹H and ¹³C NMR: Provides detailed information about the chemical environment of each

proton and carbon atom, allowing for unambiguous structure elucidation. Key signals include

those from the vinyl protons of the acrylamide group and the aromatic protons of the various

ring systems.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the

C=O stretch of the amide and the N-H stretch.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can be

used to identify impurities and degradants through fragmentation analysis.

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the

purity of osimertinib. A typical method would involve:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic

solvent (e.g., acetonitrile).

Detection: UV detection at a wavelength where the chromophores of osimertinib absorb

strongly (e.g., ~254 nm).

Validation: The method must be validated for specificity, linearity, accuracy, precision, and

robustness according to ICH guidelines.

Conclusion
Osimertinib is a testament to the power of structure-based drug design. Its intricate molecular

architecture, featuring a pyrimidine core, a solubilizing side chain, a selectivity-enhancing

indole group, and a covalent-binding acrylamide warhead, collectively contribute to its
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remarkable clinical success. A thorough understanding of its chemical properties, synthetic

pathways, and analytical characterization is paramount for ensuring its quality and facilitating

the development of next-generation inhibitors. The methodologies and insights presented in

this guide provide a solid foundation for researchers and professionals working with this

important therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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